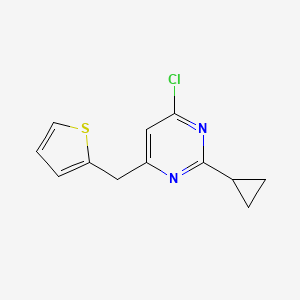
4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine is a useful research compound. Its molecular formula is C12H11ClN2S and its molecular weight is 250.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C10H10ClN3S
- Molecular Weight : 227.72 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. Research indicates that this compound may inhibit certain kinases and enzymes that are pivotal in cancer cell survival and proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has shown efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 0.65 | Induces apoptosis via mitochondrial pathway |
| U937 (Acute monocytic leukemia) | 1.20 | Inhibits cell cycle progression |
| A549 (Lung cancer) | 0.85 | Disrupts microtubule dynamics |
These findings suggest that the compound may serve as a potential therapeutic agent in oncology, particularly for hormone-responsive cancers.
Antimicrobial Activity
In addition to its anticancer effects, the compound has also displayed antimicrobial properties. It was tested against various bacterial strains, yielding the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 20.0 |
These results indicate moderate antibacterial and antifungal activities, which could be beneficial in treating infections caused by resistant strains.
Case Studies
-
Study on Anticancer Efficacy :
A study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting that the compound effectively triggers programmed cell death in breast cancer cells . -
Antimicrobial Evaluation :
Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study found that it significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFOMSFWYBWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















